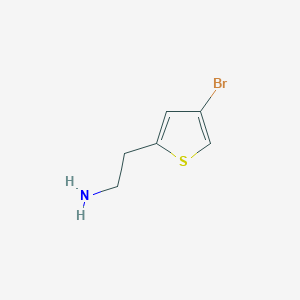

2-(4-Bromothiophen-2-yl)ethanamine

Description

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry. Its derivatives are integral components of numerous pharmaceuticals and agrochemicals. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without significant loss of activity. This is attributed to their similar size, planarity, and aromatic character.

Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. Furthermore, the thiophene ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Role of Substituted Ethan-1-amines in Pharmaceutical and Synthetic Paradigms

Substituted ethan-1-amines are another critical pharmacophore found in a vast number of physiologically active compounds. The ethylamine (B1201723) side chain provides a basic nitrogen atom that is often protonated at physiological pH, enabling ionic interactions with biological receptors. This structural motif is present in many neurotransmitters and hormones, and consequently, in many drugs that target the central nervous system and other physiological systems.

The flexibility of the ethylamine chain allows it to adopt various conformations, which can be important for optimal binding to a target protein. Furthermore, the amine group can be a handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

Overview of 2-(4-Bromothiophen-2-yl)ethanamine as a Key Intermediate and Research Focus

This compound combines the key features of both thiophene derivatives and substituted ethan-1-amines. The presence of the bromine atom at the 4-position of the thiophene ring is particularly significant. Bromine is a versatile functional group in organic synthesis, serving as a handle for a variety of cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position, making this compound a highly valuable and versatile building block for creating diverse chemical libraries.

The primary amine group on the ethanamine side chain provides a nucleophilic center that can readily react with various electrophiles to form amides, sulfonamides, and other derivatives. This dual reactivity makes this compound a powerful tool for medicinal chemists and synthetic organic chemists.

Below are some of the key properties of this compound:

| Property | Value |

| CAS Number | 28783-37-1 |

| Molecular Formula | C₆H₈BrNS |

| Molecular Weight | 206.10 g/mol |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Solubility | Not specified |

Note: The hydrochloride salt of this compound (CAS 2244906-14-5) is also commercially available.

Scope and Objectives of Academic Investigations Involving the Compound

Academic and industrial research involving this compound primarily focuses on its utility as a synthetic intermediate. The main objectives of these investigations include:

Development of novel synthetic routes: Researchers are constantly seeking more efficient and cost-effective methods for the synthesis of this compound and its precursors.

Exploration of its reactivity: Studies are conducted to explore the full range of chemical transformations that can be performed on this molecule, particularly focusing on the selective functionalization of the thiophene ring and the amine side chain.

Synthesis of new bioactive molecules: The primary goal is to use this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of central nervous system disorders, infectious diseases, and oncology.

Structure-activity relationship (SAR) studies: By synthesizing a variety of derivatives of this compound and evaluating their biological activity, researchers can gain insights into the structural features that are important for a particular pharmacological effect.

While specific, detailed research findings on the synthesis and direct applications of this compound are not extensively published in publicly accessible journals, its importance can be inferred from the numerous studies on related bromothiophene derivatives. For instance, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which are structurally related, has been achieved using a Pictet-Spengler reaction on a 2-bromothiophene (B119243) derivative. nih.gov This highlights the synthetic utility of the bromothiophene scaffold.

Furthermore, the synthesis and characterization of chalcones derived from 4-bromo-thiophene-2-carboxaldehyde demonstrate the feasibility of carrying out reactions at the 2-position of a 4-bromothiophene ring, providing a basis for the potential synthesis of the title compound. researchgate.neticm.edu.pl

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCITPUKHNCINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567315 | |

| Record name | 2-(4-Bromothiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28783-37-1 | |

| Record name | 2-(4-Bromothiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Bromothiophen 2 Yl Ethanamine and Precursors

Strategic Approaches to the Synthesis of the Core 4-Bromothiophene-2-yl Moiety

The construction of the 4-bromothiophene-2-yl core is a critical first step. This involves the formation of the thiophene (B33073) ring itself, followed by regioselective bromination.

Cyclization Reactions for Substituted Thiophene Ring Formation

Several classical and modern cyclization methods can be employed to construct the thiophene ring. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. While versatile, this approach may require the synthesis of a suitably substituted 1,4-dicarbonyl precursor.

Gewald Aminothiophene Synthesis: The Gewald reaction is a powerful one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene. This method is particularly useful for producing highly substituted thiophenes.

Fiesselmann Thiophene Synthesis: This synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the reaction of α,β-acetylenic esters with thioglycolic acid derivatives. While effective, it may necessitate further functional group manipulations to arrive at the desired 2-substituted thiophene.

Hinsberg Thiophene Synthesis: This approach involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.

A common precursor for the title compound is 2-bromothiophene (B119243), which can be synthesized by the bromination of thiophene. patsnap.comgoogle.com For instance, thiophene can be brominated at low temperatures (-10°C to 10°C) using a brominating agent in an organic solvent to yield 2-bromothiophene. patsnap.com

Halogenation Strategies for Introducing Bromine at the 4-Position

Once the 2-substituted thiophene ring is formed, the next crucial step is the regioselective introduction of a bromine atom at the 4-position. Thiophene and its derivatives are susceptible to electrophilic substitution, and the directing effects of the existing substituent at the 2-position must be considered.

Direct bromination of a 2-substituted thiophene can lead to a mixture of products. Therefore, more controlled methods are often necessary. One common strategy involves the bromination of a precursor that can be later converted to the desired functionality. For example, 2,3,5-tribromothiophene (B1329576) can be selectively debrominated using zinc dust in acetic acid to yield 3-bromothiophene, which can then be further functionalized. orgsyn.org

A more direct route to the 4-bromo-2-substituted thiophene core starts with 4-bromothiophene-2-carbaldehyde. chemicalbook.comnih.gov This commercially available starting material provides a convenient entry point for elaboration of the ethanamine side chain.

Amination Routes for the Ethanamine Side Chain Introduction

With the 4-bromothiophene-2-yl core in hand, the focus shifts to the introduction of the ethanamine side chain. This can be achieved through several synthetic pathways, including direct amination methods and reductive amination protocols.

Direct Amination Methodologies

Direct amination approaches involve the conversion of a precursor containing a two-carbon extension at the 2-position into the desired amine.

One prominent precursor is (4-Bromo-thiophen-2-yl)-acetonitrile . This intermediate can be synthesized from 4-bromothiophene-2-carboxaldehyde. A referential example describes the reduction of the aldehyde to the corresponding alcohol, followed by conversion to the nitrile, although specific reagents for the final conversion are not detailed. chemicalbook.com The subsequent reduction of the nitrile to the primary amine is a standard transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Another potential route involves the Hofmann or Curtius rearrangement of a suitable precursor derived from 4-bromothiophene-2-acetic acid. The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom, while the Curtius rearrangement achieves a similar transformation from an acyl azide (B81097). These methods offer alternatives to direct reduction of nitriles.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the synthesis of amines. nih.govrsc.orgmdpi.com This two-step, often one-pot, process involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

A key precursor for this route is (4-bromothiophen-2-yl)acetaldehyde . The synthesis of this aldehyde can be challenging due to its potential instability. However, if obtained, its reductive amination with ammonia would directly yield 2-(4-Bromothiophen-2-yl)ethanamine. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. google.comchemrxiv.org

An alternative reductive amination approach is the Leuckart-Wallach reaction , which uses formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium (B1175870) formate (B1220265) or formamide). nih.gov This reaction is typically performed at elevated temperatures and can be effective for converting ketones and aldehydes to amines.

A related strategy involves the synthesis of 4-bromo-2-(2-nitrovinyl)thiophene . This intermediate can be prepared by the condensation of 4-bromothiophene-2-carbaldehyde with nitromethane. Subsequent reduction of the nitroalkene group, for instance with diborane, can afford the target ethanamine. google.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

For the synthesis of the precursor (4-Bromo-thiophen-2-yl)-acetonitrile from 4-bromothiophene-2-carboxaldehyde, one documented procedure reports a 96% yield for the initial reduction to the corresponding alcohol using sodium borohydride in ethanol (B145695). chemicalbook.com

| Reaction | Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| Reduction | 4-bromothiophene-2-carboxaldehyde | Sodium borohydride | Ethanol | Ice bath, then room temp. for 1.5h | 4-bromothiophen-2-ylmethanol | 96% | chemicalbook.com |

The reduction of nitriles to primary amines is a well-established transformation. The use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a common and effective method.

In the context of reductive amination, the choice of reducing agent is critical for achieving high yields and minimizing side reactions. For instance, sodium cyanoborohydride is often preferred for its selectivity in reducing imines in the presence of aldehydes. Catalytic hydrogenation over palladium on carbon (Pd/C) is another viable option, offering a cleaner workup. Recent advancements have also explored the use of biocatalysts, such as amine dehydrogenases, for efficient and stereoselective reductive amination. rsc.org

A patent describing the synthesis of 2-thiophene ethylamine (B1201723) (without the bromo-substituent) highlights a multi-step process involving the formation of 2-thiophene ethanol via a Grignard reaction, followed by esterification and ammonolysis. patsnap.com Adapting this route to the 4-bromo-substituted analogue would require careful optimization of the Grignard reaction, as the bromine atom could potentially interfere.

Solvent Effects in Synthetic Transformations

The choice of solvent is a critical parameter in the synthesis of this compound and its precursors, as it can significantly influence reaction rates, yields, and selectivity. In the synthesis of thiophene derivatives, a range of solvents from polar protic to aprotic are employed, each with specific benefits.

For instance, in multicomponent reactions used to form thiophene rings, solvents like water, ethanol, and acetonitrile (B52724) have been studied. Research on related syntheses shows that water can be a highly effective solvent, in some cases providing better yields than ethanol or acetonitrile researchgate.net. The synthesis of precursors, such as N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, has been successfully performed in solvent systems like ethanol with a few drops of glacial acetic acid, or a mixture of 1,4-dioxane (B91453) and water.

In the subsequent reduction of the nitrile group of 2-(4-bromothiophen-2-yl)acetonitrile (B62297) to the target ethanamine, the choice of solvent is crucial for managing the reactivity of the reducing agent and ensuring the stability of the product. Ethereal solvents like tetrahydrofuran (THF) are commonly used for reductions involving metal hydrides. For catalytic hydrogenations, alcohols such as ethanol or methanol (B129727) are often preferred. The workup and purification stages frequently involve solvents like ethyl acetate (B1210297) and hexanes to isolate the final compound orgsyn.org.

The impact of different solvents on the yield of related heterocyclic syntheses is summarized in the interactive table below.

| Solvent System | Reaction Type | Typical Yield | Reference |

|---|---|---|---|

| Water | Four-Component Condensation | High | researchgate.net |

| Ethanol | Four-Component Condensation | Moderate | researchgate.net |

| Acetonitrile | Four-Component Condensation | Moderate | researchgate.net |

| Ethanol / Acetic Acid | Imine Synthesis | Good | |

| 1,4-Dioxane / Water | Suzuki Coupling | 58-72% | |

| Carbon Tetrachloride | Bromination | 98% | prepchem.com |

| Tetrahydrofuran (THF) | Bromination / Reduction | Good | prepchem.com |

Temperature and Pressure Considerations

Temperature and pressure are fundamental parameters that dictate the kinetics and thermodynamics of the synthetic transformations leading to this compound. Careful control of these conditions is essential for maximizing product yield, minimizing side reactions, and ensuring operational safety.

Many synthetic steps, such as the formation of thiophene rings or subsequent functional group interconversions, are often performed at elevated temperatures (reflux) to overcome activation energy barriers and increase reaction rates researchgate.netprepchem.com. For example, a bromination reaction using N-bromosuccinimide is conducted at the reflux temperature of carbon tetrachloride prepchem.com. Similarly, Suzuki coupling reactions to form C-C bonds on the thiophene ring are typically run at high temperatures, such as 95 °C.

Conversely, certain procedures require low temperatures to control highly exothermic processes or to enhance selectivity. During the workup of reactions involving strong reducing agents or reactive intermediates, cooling in an ice-water bath (0-5 °C) is a common practice to prevent degradation of the product and ensure safe handling orgsyn.org.

Atmospheric pressure is suitable for most of the liquid-phase reactions involved. However, for catalytic hydrogenation steps, which are a primary method for reducing the nitrile precursor to the amine, the pressure of hydrogen gas can be a key variable. While some hydrogenations can proceed at atmospheric pressure, employing higher pressures can significantly accelerate the reaction rate and may be necessary for less reactive substrates.

The table below illustrates typical temperature and pressure conditions for relevant synthetic transformations.

| Reaction Step | Temperature | Pressure | Purpose | Reference |

|---|---|---|---|---|

| Bromination | Reflux | Atmospheric | Increase reaction rate | prepchem.com |

| Aqueous Workup | < 20 °C | Atmospheric | Control exotherm | orgsyn.org |

| Catalytic Hydrogenation | Ambient | ~1 atm to elevated | Reduce nitrile to amine | |

| Gewald Reaction | 70 °C | Atmospheric | Promote condensation/cyclization | researchgate.net |

| Suzuki Coupling | 95 °C | Atmospheric | Facilitate catalytic cycle |

Green Chemistry Principles and Sustainable Synthesis of the Compound

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. nih.govmdpi.com The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. nih.govmdpi.com

Key green approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives is a primary goal. Water has been shown to be an excellent solvent for certain thiophene syntheses, such as the Gewald reaction, often leading to high yields and simplified purification researchgate.netresearchgate.net. The use of bio-based solvents or supercritical fluids like CO2 represents a further advancement.

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. The development of highly efficient and recyclable heterogeneous catalysts for both the thiophene ring formation and the nitrile reduction steps can significantly improve the atom economy and reduce downstream waste treatment acs.orgnih.gov.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating researchgate.netresearchgate.netscribd.com. These methods can also lead to higher yields and cleaner reaction profiles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the product, are exemplary in this regard and are well-suited for constructing substituted thiophene systems nih.govacs.org.

Renewable Feedstocks: While the direct synthesis from biomass is challenging, exploring routes that utilize bio-derived platform chemicals for parts of the molecular scaffold can contribute to a more sustainable lifecycle researchgate.net.

Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent (neat) or under solid-state conditions can eliminate solvent waste entirely. Solvent-free condensation reactions have been successfully demonstrated for related nitrile compounds rsc.org.

By redesigning the synthesis of this compound with these principles in mind, it is possible to create a process that is not only more environmentally friendly but also more cost-effective and safer to operate.

Chemical Transformations and Derivatization Strategies Utilizing 2 4 Bromothiophen 2 Yl Ethanamine

Formation of Schiff Bases via Condensation Reactions

Schiff bases, characterized by the C=N imine group, are readily synthesized through the condensation reaction of a primary amine, such as 2-(4-bromothiophen-2-yl)ethanamine, with an aldehyde or a ketone. researchgate.netchemprob.org This reaction typically proceeds with good yields and can be carried out under mild conditions, often in an alcohol-based solvent under reflux. aaup.edunajah.edu The formation of the imine bond is a dehydration process, which can be monitored using spectroscopic techniques like FTIR and UV-Vis spectroscopy. najah.edu Aromatic aldehydes are often preferred as they tend to form more stable Schiff bases compared to their aliphatic counterparts. chemprob.org

For instance, the condensation of 2-(piperidin-4-yl)ethanamine (B1607912) with various thiophene (B33073) aldehydes, including 5-bromothiophene-2-carbaldehyde, has been shown to produce Schiff bases in high yields (80-90%) after stirring at room temperature. najah.edu Similarly, a Schiff base ligand was prepared in very good yield by the condensation of 1-(4-bromothiophen-2-yl)ethanone with 2-(piperazin-1-yl)ethanamine. aaup.edunajah.edu

Structural Elucidation of Schiff Base Derivatives

The structural confirmation of Schiff bases derived from this compound is achieved through a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, bonding, and elemental composition of the newly synthesized compounds.

Spectroscopic Methods:

FTIR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic absorption band for the C=N (imine) group in the FTIR spectrum. chemprob.org The disappearance of the characteristic bands for the starting amine (N-H) and carbonyl (C=O) groups further supports the successful condensation. najah.edunih.gov For example, in the spectra of S-benzyl-β-N-(2-chlorophenyl)methylenedithiocarbazate (NS2) and its isomer NS4, the peaks at 1590 cm⁻¹ and 1638 cm⁻¹, respectively, are assigned to the C=N bond, confirming the formation of the Schiff base. nih.gov

NMR Spectroscopy (¹H and ¹³C): ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of the Schiff base derivatives. najah.edu In the ¹H NMR spectrum, the disappearance of the proton signal from the primary amine and the appearance of a new signal for the imine proton confirm the reaction. The chemical shifts and coupling patterns of the aromatic and aliphatic protons provide detailed information about the connectivity of the molecule. najah.edu Similarly, the ¹³C NMR spectrum shows a characteristic signal for the imine carbon (C=N). najah.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the calculated molecular weight of the expected product. chemprob.orgaaup.edunajah.edu

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to monitor the reaction progress and characterize the electronic transitions within the Schiff base. najah.edu The spectra typically show intense peaks corresponding to π → π* transitions within the aromatic rings and the imine group. nih.gov

Other Analytical Techniques:

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, etc.) in the compound, which is then compared with the calculated theoretical values to confirm the empirical formula. aaup.edunajah.edu

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the synthesized compounds. researchgate.net

A study on a Schiff base derived from 1H-indole-2,3-dione and 2-aminothiophenol (B119425) demonstrated the use of these techniques. researchgate.net IR spectra confirmed the coordination of the ligand to metal ions through the azomethine nitrogen. ¹H-NMR spectra showed the absence of the SH proton signal upon complexation, and mass spectrometry confirmed the stoichiometry of the ligand and its complexes. researchgate.net

Stereochemical Considerations: E/Z Isomerism in Schiff Bases

Schiff bases containing a C=N double bond can exist as stereoisomers, specifically E (entgegen) and Z (zusammen) isomers, due to restricted rotation around the imine bond. imist.ma The relative stability of these isomers can be influenced by steric and electronic factors of the substituents on the carbon and nitrogen atoms of the imine group.

Computational methods, such as Density Functional Theory (DFT), are often employed to determine the most stable isomer. aaup.edunajah.edu By calculating the total energy of both the E and Z isomers, the thermodynamically favored configuration can be identified. For example, in a study of a naphthalene-derived Schiff base, DFT calculations showed the E-isomer to be slightly more stable than the Z-isomer. imist.ma The energy difference between the two isomers and the energy barrier for isomerization can also be calculated, providing insight into the likelihood of interconversion at a given temperature. imist.ma

The specific stereochemistry can have a significant impact on the chemical and physical properties of the Schiff base, as well as its biological activity, due to differences in their three-dimensional shapes and electronic distributions. imist.ma

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom on the thiophene ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. nih.govrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler starting materials. The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species, which typically includes three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig reactions), and reductive elimination. youtube.comlibretexts.orgyoutube.com

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. libretexts.orgnih.gov

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the C4 position of the thiophene ring. The general reaction involves treating the bromo-substituted thiophene with an appropriate aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base.

Typical Reaction Components:

Palladium Catalyst: Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃, often used in conjunction with phosphine (B1218219) ligands. libretexts.orgnih.gov The choice of ligand is crucial and can significantly impact the reaction's efficiency. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling less reactive substrates. nih.gov

Base: A base, such as K₃PO₄, K₂CO₃, or Na₂CO₃, is required for the transmetalation step of the catalytic cycle. youtube.comnih.gov

Solvent: The reaction is typically carried out in solvents like toluene (B28343), dioxane, or tert-amyl alcohol. youtube.comnih.gov

This methodology has been successfully applied to a wide range of substrates, including those with sensitive functional groups. nih.gov For example, the Suzuki-Miyaura coupling has been used to synthesize various alkenyl-substituted 2,1-borazaronaphthalenes from their brominated precursors using potassium alkenyltrifluoroborates as the coupling partner. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Product | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | 2-(4-Phenylthiophen-2-yl)ethanamine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | High |

| 3-Pyridylboronic acid | 2-(4-(Pyridin-3-yl)thiophen-2-yl)ethanamine | Pd(OAc)₂/XPhos | K₃PO₄ | t-AmOH | Good |

| 2-Thienylboronic acid | 2-(4-(Thiophen-2-yl)thiophen-2-yl)ethanamine | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | High |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing a powerful alternative to classical methods of C-N bond formation. wikipedia.orgorganic-chemistry.org

While the primary amine of this compound can participate in N-arylation reactions, the bromine atom on the thiophene ring can also undergo Buchwald-Hartwig amination with other primary or secondary amines. This allows for the synthesis of various N-aryl or N-heteroaryl substituted 4-aminothiophene derivatives.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

Key Components for Buchwald-Hartwig Amination:

Palladium Precatalyst and Ligand: A variety of palladium sources and phosphine ligands are used. Systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, DavePhos, SPhos) are particularly effective. rsc.org

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is commonly used. rsc.orgbeilstein-journals.org

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typical. rsc.orglibretexts.org

This reaction has been successfully employed for the amination of a variety of aryl and heteroaryl halides, including bromo-substituted estrone (B1671321) derivatives, with good to excellent yields. beilstein-journals.org

Heck Reaction and Olefination

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org

In the case of this compound, the Heck reaction allows for the introduction of various alkenyl substituents at the C4 position of the thiophene ring. The reaction typically involves treating the bromo-substituted thiophene with an alkene in the presence of a palladium catalyst and a base.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product and a palladium-hydride species. libretexts.orgyoutube.com The base then regenerates the Pd(0) catalyst. libretexts.org

Typical Heck Reaction Conditions:

Palladium Catalyst: Pd(OAc)₂, PdCl₂, or tetrakis(triphenylphosphine)palladium(0) are common catalysts. wikipedia.org

Ligands: Phosphine ligands such as triphenylphosphine (B44618) are often used. wikipedia.org

Base: Triethylamine (B128534), potassium carbonate, or sodium acetate (B1210297) are frequently employed as the base. wikipedia.org

The Heck reaction has been utilized for the coupling of various aryl bromides with different alkenes, including the reaction of 2-bromothiophene (B119243) with pent-4-en-2-ol. thieme-connect.de The reaction conditions, particularly the choice of base, can influence the selectivity of the reaction, sometimes leading to the formation of isomeric products. thieme-connect.de

Transformations Involving the Primary Amine Functionality

The primary amine group of this compound serves as a key handle for a variety of functionalization reactions, enabling the construction of more complex molecular architectures through the formation of amides, sulfonamides, and new carbon-nitrogen bonds.

Acylation and Sulfonylation Reactions

The primary amine readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule. The derivatization often requires mild conditions and can be used to introduce a vast range of functional groups. sigmaaldrich.com

For instance, the reaction with acyl chlorides is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. Sulfonylation follows a similar principle, reacting the amine with a sulfonyl chloride to furnish the corresponding sulfonamide.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent Type | Example Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acyl Chloride | Acetyl chloride | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et₃N), 0°C to RT |

| Acid Anhydride | Acetic anhydride | Amide | Aprotic solvent or neat, optional catalyst (e.g., DMAP) |

Alkylation and Reductive Alkylation

Direct N-alkylation of aminothiophenes can sometimes be challenging, potentially requiring harsh conditions. enamine.net A more controlled and widely applicable method for introducing alkyl groups onto the primary amine is reductive amination. youtube.com This powerful, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), chosen based on the reactivity and pH sensitivity of the substrates. youtube.com This method allows for the synthesis of a diverse library of N-substituted derivatives from readily available carbonyl compounds.

Table 2: Reductive Alkylation of this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | N,N-dimethyl-2-(4-bromothiophen-2-yl)ethanamine |

| Acetone | NaBH₃CN | N-isopropyl-2-(4-bromothiophen-2-yl)ethanamine |

Cycloaddition Reactions (e.g., Click Chemistry)

The primary amine of this compound can be strategically converted into other functional groups suitable for cycloaddition reactions. A prominent example is its transformation into an azide (B81097), a key component for one of the most famous "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). scripps.edusigmaaldrich.com

The conversion of a primary amine to an azide can be achieved using various diazotransfer reagents. A recently developed, safer, and highly efficient method involves the in-situ generation of fluorosulfuryl azide (FSO₂N₃), which rapidly converts primary amines to azides under mild conditions. scripps.eduacs.org Once formed, the resulting 2-(2-azidoethyl)-4-bromothiophene is ready to be "clicked" with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring, effectively linking the thiophene scaffold to another molecule. sigmaaldrich.comnih.gov This modular approach is exceptionally powerful for drug discovery and bioconjugation. lifetein.comnih.gov

Table 3: Two-Step Click Chemistry Derivatization

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Azide Formation | Fluorosulfuryl azide (in situ) or Triflyl azide | 2-(2-azidoethyl)-4-bromothiophene |

Functionalization of the Thiophene Ring System

Beyond the amine, the thiophene ring itself offers positions for further substitution, allowing for the introduction of additional diversity and complexity. The electronic nature of the thiophene ring and the directing effects of the existing substituents govern the regioselectivity of these transformations.

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

For this compound, the primary amine must first be protected to prevent acid-base reactions with the organolithium base and to form an effective DMG. Common protecting groups that also function as excellent DMGs include amides (e.g., pivaloyl) and carbamates (e.g., Boc). Once protected, the N-acyl group can direct lithiation exclusively to the C5 position of the thiophene ring. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents with high regiocontrol. uwindsor.ca

Table 4: Plausible DoM Strategy for Functionalizing the C5 Position

| Protecting Group (DMG) | Base | Electrophile (E⁺) | C5-Substituted Product |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | s-BuLi/TMEDA | I₂ | 5-iodo derivative |

| Pivaloyl | n-BuLi | DMF | 5-formyl derivative |

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Thiophene and its derivatives are known to be highly reactive towards electrophilic aromatic substitution (EAS), often more so than benzene (B151609). chemenu.com The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. In this compound, the 2-ethanamine group is an activating group, directing incoming electrophiles to the C5 position. Conversely, the bromine atom at C4 is a deactivating group but also directs ortho and para (in this case, C5 and C3).

The combined influence strongly favors substitution at the C5 position, which is activated by the alkylamine group and ortho to the bromine. Therefore, reactions like halogenation (e.g., with N-bromosuccinimide, NBS), nitration, or Friedel-Crafts acylation are expected to occur selectively at the C5 position, provided the amine is appropriately protected to prevent side reactions. researchgate.netacs.org

Table 5: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophilic Reagent | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-(2-aminoethyl)-4,5-dibromothiophene |

| Nitration | HNO₃/H₂SO₄ | 2-(2-aminoethyl)-4-bromo-5-nitrothiophene |

Computational Chemistry and Theoretical Investigations of 2 4 Bromothiophen 2 Yl Ethanamine and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. It has been widely applied to study thiophene (B33073) derivatives, providing a robust framework for understanding their molecular geometry and electronic characteristics. figshare.com

Conformational Analysis and Energetic Preferences of Isomers

The flexibility of the ethanamine side chain in 2-(4-Bromothiophen-2-yl)ethanamine allows for the existence of various conformers, each with a distinct spatial arrangement and energy. Conformational analysis, typically performed using DFT methods, is essential to identify the most stable, low-energy conformations that are likely to be present under experimental conditions. nih.gov By systematically rotating the rotatable bonds, such as the C-C bond of the ethylamine (B1201723) group and the C-C bond connecting the side chain to the thiophene ring, a potential energy surface can be generated. researchgate.net This surface reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. nih.gov

DFT calculations on various thiophene derivatives have shown that the HOMO-LUMO gap can be tuned by the nature and position of substituents on the thiophene ring. For a series of thiophene-based derivatives, the calculated HOMO-LUMO gap values were found to be in the range of 4.12–4.70 eV. nih.gov Another study on N,N-diethylaniline-based compounds incorporating thiophene bridges reported HOMO-LUMO gaps ranging from 1.922 to 2.515 eV. ufms.br For this compound, the electron-withdrawing bromine atom and the electron-donating ethanamine group would influence the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom, while the LUMO is likely to be distributed over the thiophene ring and influenced by the bromine atom.

Table 1: Representative HOMO-LUMO Gap Data for Thiophene Derivatives from Computational Studies

| Compound Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Thiophene-based derivatives | - | - | 4.12 - 4.70 | nih.gov |

| N,N-diethylaniline-based dyes with thiophene bridges | -5.028 to -4.562 | -3.079 to -2.307 | 1.922 - 2.515 | ufms.br |

| Thiophene | -0.243 a.u. | - | - | researchgate.net |

Note: The values presented are for classes of compounds and not for this compound specifically. The original units have been retained where specified.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. libretexts.orgavogadro.cc Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic character (electron-rich areas), while blue regions indicate positive electrostatic potential and are associated with electrophilic character (electron-poor areas). researchgate.netlibretexts.org Green and yellow regions represent intermediate potentials. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the ethanamine group due to its lone pair of electrons, making it a primary site for electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential (blue), rendering them susceptible to interaction with nucleophiles. The thiophene ring itself would present a complex potential landscape, with the sulfur atom and the bromine atom also influencing the charge distribution. The bromine atom, being electronegative, would create a region of negative potential, while also influencing the potential of the adjacent carbon atom. researchgate.net

Quantum Chemical Descriptors and Reactivity Predictions

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated using DFT to provide a more quantitative prediction of a molecule's reactivity. These descriptors are derived from the electronic structure and can be correlated with experimental observations. researchgate.net

Some key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated by -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to a change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = χ² / 2η).

By calculating these descriptors for this compound, one could predict its general reactivity profile. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. These descriptors are particularly useful when comparing the reactivity of a series of related derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the observation of conformational changes, flexibility, and interactions with the surrounding environment (e.g., a solvent).

For a flexible molecule like this compound, MD simulations could reveal the accessible conformational space and the timescales of transitions between different conformers. This information is crucial for understanding how the molecule might adapt its shape to interact with a biological target, for example. The simulations can also provide insights into the hydration of the molecule and the formation of intramolecular hydrogen bonds.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or a nucleic acid. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. gyanvihar.orgnih.gov

Thiophene derivatives have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. nih.govnih.gov For this compound, molecular docking could be employed to investigate its potential binding to various biological targets. The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. Such studies could guide the design of new derivatives with improved binding affinity and selectivity.

Theoretical Spectroscopy (e.g., TD-SCF for UV-Vis, IR-vibration, NMR)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound and its derivatives. Theoretical methods, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the relationship between molecular structure and spectral data. This section explores the application of these methods to predict the UV-Vis, IR, and NMR spectra of the target compound.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It provides insights into the electronic transitions between molecular orbitals that are responsible for the absorption of UV-Vis light. For thiophene derivatives, TD-DFT calculations can elucidate the nature of these transitions, often characterized as π → π* and n → π* transitions. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-system of the thiophene ring. The presence of the bromine atom and the ethanamine substituent can influence the energies of the molecular orbitals and, consequently, the absorption maxima (λmax). researchgate.net TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), can predict the λmax values and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netjchps.com

Studies on similar thiophene derivatives have shown that the main absorption bands are typically related to HOMO→LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transitions. acs.org The bromine atom, being an electron-withdrawing group, and the ethanamine group, which can be protonated, are expected to modulate the energy levels of the frontier molecular orbitals, leading to shifts in the absorption bands compared to unsubstituted thiophene. acs.orgacs.org

Table 1: Representative TD-DFT Calculated UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 275 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 240 | 0.08 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 215 | 0.25 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is representative and based on typical values for similar thiophene derivatives. Actual values would require specific calculations for this molecule.

Theoretical Infrared (IR) Vibrational Spectroscopy

Theoretical IR spectroscopy, calculated using methods like DFT, is a valuable tool for assigning the vibrational modes of a molecule. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of absorption bands in the IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. iosrjournals.org

The IR spectrum of this compound will exhibit characteristic vibrations of the thiophene ring, the C-Br bond, and the ethanamine side chain. Key vibrational modes include:

Thiophene ring vibrations : C-H stretching, C=C stretching, and ring breathing modes. Substituted thiophenes typically show ring stretching vibrations in the 1300-1550 cm⁻¹ region. iosrjournals.orgnii.ac.jp

C-S stretching : The C-S stretching vibrations within the thiophene ring are usually found in the 600-850 cm⁻¹ range. iosrjournals.org

C-Br stretching : The C-Br stretching frequency is expected in the lower frequency region of the spectrum.

N-H stretching : The primary amine group will show symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ range.

CH₂ vibrations : The ethyl chain will exhibit characteristic CH₂ stretching, bending (scissoring), wagging, and twisting modes. scirp.org

Table 2: Representative Calculated IR Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| ν(N-H) asym | 3450 | Asymmetric N-H stretching |

| ν(N-H) sym | 3350 | Symmetric N-H stretching |

| ν(C-H) arom | 3100 | Thiophene C-H stretching |

| ν(C-H) aliph | 2950 | Aliphatic C-H stretching |

| δ(N-H) | 1620 | N-H scissoring |

| ν(C=C) | 1530 | Thiophene ring stretching |

| δ(CH₂) | 1450 | CH₂ scissoring |

| ν(C-S) | 840 | Thiophene C-S stretching |

| γ(C-H) | 720 | Thiophene C-H out-of-plane bending |

| ν(C-Br) | 650 | C-Br stretching |

Note: The data in this table is representative and based on typical values for similar functionalized thiophenes. iosrjournals.orgnii.ac.jpscirp.org Actual values would require specific calculations for this molecule.

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are highly effective for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. globalresearchonline.netuni-bonn.de These calculations provide valuable assistance in the assignment of experimental NMR spectra. The accuracy of the predicted shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. uni-bonn.descirp.org

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the thiophene protons and the protons of the ethanamine side chain. The chemical shifts of the thiophene protons are influenced by the electronic effects of the bromine and the aminoethyl substituents. The bromine atom is expected to deshield the adjacent proton, while the effect of the aminoethyl group will depend on its conformation. researchgate.net

The ¹³C NMR spectrum will similarly show characteristic chemical shifts for the carbons of the thiophene ring and the side chain. The carbon attached to the bromine atom (C4) is expected to have a lower chemical shift compared to the other ring carbons due to the heavy atom effect of bromine.

Table 3: Representative Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Calculated Chemical Shift (δ, ppm) |

| ¹H | Thiophene H-3 | 7.10 |

| ¹H | Thiophene H-5 | 6.95 |

| ¹H | -CH₂- (adjacent to ring) | 3.15 |

| ¹H | -CH₂- (adjacent to NH₂) | 2.90 |

| ¹H | -NH₂ | 1.80 |

| ¹³C | Thiophene C2 | 145.0 |

| ¹³C | Thiophene C3 | 128.0 |

| ¹³C | Thiophene C4 | 110.0 |

| ¹³C | Thiophene C5 | 125.0 |

| ¹³C | -CH₂- (adjacent to ring) | 35.0 |

| ¹³C | -CH₂- (adjacent to NH₂) | 42.0 |

Note: The data in this table is representative and based on typical values for similar substituted thiophenes. researchgate.netspectrabase.com Actual values would require specific calculations for this molecule and are relative to a standard (e.g., TMS).

Applications in Advanced Chemical Research and Bioactive Molecule Design

2-(4-Bromothiophen-2-yl)ethanamine as a Versatile Building Block in Complex Molecule Synthesis

In the realm of organic and medicinal chemistry, "building blocks" are fundamental chemical compounds that serve as the starting materials for the synthesis of more complex molecules. scbt.comcymitquimica.comenamine.net The strategic use of well-defined building blocks is crucial for the efficient construction of diverse molecular architectures, ranging from novel organic materials to intricate natural products and pharmaceuticals. scbt.com this compound exemplifies a versatile building block, offering chemists a scaffold that can be readily modified and incorporated into larger, more complex structures. scbt.com

Synthesis of Diverse Chemical Entities

The presence of the bromine atom on the thiophene (B33073) ring of this compound makes it an ideal substrate for a variety of cross-coupling reactions. These reactions are powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily displaced or used in reactions like the Suzuki, Stille, or Heck couplings to introduce new functional groups or molecular fragments at that specific position. nih.gov This capability enables the synthesis of a wide array of substituted thiophene derivatives with tailored electronic and steric properties.

Furthermore, the primary amine group of the ethylamine (B1201723) side chain provides a reactive site for a different set of chemical transformations. It can participate in nucleophilic substitution and addition reactions, as well as in the formation of amides, sulfonamides, and other nitrogen-containing functionalities. scbt.com This dual reactivity—the susceptibility of the brominated thiophene ring to coupling reactions and the reactivity of the ethylamine side chain—allows for a combinatorial approach to synthesis, where a vast library of distinct chemical entities can be generated from this single, versatile building block.

Reagent Role in Specific Organic Transformations

Beyond its role as a structural scaffold, this compound can also act as a key reagent in specific organic transformations. The nucleophilic nature of the amine group allows it to participate in reactions where it attacks electrophilic centers, facilitating the construction of more complex molecular architectures. scbt.com For example, it can be employed in the synthesis of heterocyclic compounds, where the ethylamine moiety can be cyclized with other reagents to form new ring systems.

The bromine atom also plays a crucial role in its function as a reagent. Its presence can direct the regioselectivity of certain reactions on the thiophene ring or be strategically replaced in the final steps of a synthetic sequence to install a desired functionality. This strategic use of the bromine atom is a common tactic in multi-step organic synthesis to achieve specific molecular targets.

Design and Synthesis of Bioactive Analogs and Derivatives

The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govdntb.gov.ua The thiophene nucleus is present in a variety of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. dntb.gov.uaresearchgate.net The this compound structure, which combines this privileged thiophene core with an ethylamine side chain, serves as a valuable starting point for the design and synthesis of novel bioactive molecules.

Medicinal Chemistry Aspects of Thiophene-Ethylamine Scaffolds

The thiophene-ethylamine scaffold is of significant interest to medicinal chemists due to its structural similarity to neurotransmitters and other endogenous signaling molecules. The ethylamine side chain, in particular, is a common feature in many centrally active compounds. Thiophene-containing compounds have shown potential as agents targeting the central nervous system (CNS), exhibiting activities such as anticonvulsant and CNS depressant effects. nih.gov The ability of these scaffolds to potentially interact with various receptors and enzymes in the body makes them attractive candidates for drug discovery programs. nih.govnih.gov

The bromine atom on the thiophene ring offers a convenient handle for synthetic modification, allowing for the exploration of how different substituents at that position affect biological activity. This process of creating a series of related compounds, or analogs, is a cornerstone of medicinal chemistry, aimed at optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a molecule correlates with its biological activity. nih.govscirp.orgnih.gov By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, researchers can identify the key chemical features responsible for its therapeutic action. scirp.org

For derivatives of this compound, SAR studies would involve synthesizing a series of analogs with variations at different positions of the molecule. For example, the bromine atom could be replaced with a variety of other functional groups to probe the effect of electronics and sterics at that position on biological activity. nih.gov Similarly, the ethylamine side chain could be modified by N-alkylation, N-acylation, or incorporation into a heterocyclic ring system.

The data generated from these SAR studies are then used to build a model that helps to predict the biological activity of other, yet-to-be-synthesized, compounds. This iterative process of design, synthesis, and biological testing is fundamental to the development of new and improved therapeutic agents.

Pharmacological Research and Biological Activity Profiling of Derivatives

Once a library of derivatives based on the this compound scaffold is synthesized, the next step is to evaluate their pharmacological properties and biological activity. This involves a range of in vitro and in vivo assays to determine their effects on specific biological targets, such as receptors, enzymes, or ion channels.

The biological activities of thiophene derivatives are diverse. For example, various thiophene-containing compounds have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.gov The specific biological profile of a derivative will depend on the nature and arrangement of the functional groups attached to the thiophene-ethylamine core.

The following table provides a hypothetical illustration of how the biological activity of derivatives of this compound might be profiled in pharmacological research.

| Derivative | Modification | Target/Assay | Observed Activity |

| Parent Compound | This compound | - | Baseline |

| Derivative A | Bromine replaced with a phenyl group | Serotonin Receptor Binding | Moderate Affinity |

| Derivative B | N-acetylation of the ethylamine | Cyclooxygenase (COX) Inhibition | Weak Inhibition |

| Derivative C | Bromine replaced with a methyl group and N,N-dimethylation | Dopamine Transporter Uptake | Significant Inhibition |

This systematic approach of synthesizing and screening derivatives allows researchers to identify promising lead compounds for further development. The insights gained from the pharmacological profiling of these derivatives contribute to a deeper understanding of the therapeutic potential of the thiophene-ethylamine scaffold and guide the design of future generations of bioactive molecules.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The thiophene scaffold is a crucial component in the development of new antimicrobial agents. Derivatives of this compound have been the subject of extensive research to evaluate their efficacy against a range of pathogenic bacteria and fungi. These studies often involve modifying the core structure to enhance potency and broaden the spectrum of activity.

Several studies have demonstrated the significant antibacterial and antifungal properties of various thiophene derivatives. For instance, a series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones were synthesized and showed high activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, with some derivatives exhibiting potency comparable to or better than reference drugs like ciprofloxacin, norfloxacin, and enoxacin. nih.gov The bromo-substitution in the 5-bromothiophene series was often found to have a positive effect on the antimicrobial activity. nih.gov

In another study, newly synthesized thiophene derivatives were evaluated for their activity against two pathogenic Gram-positive bacteria (S. aureus and B. subtilis) and two pathogenic Gram-negative bacteria (E. coli and P. aeruginosa). researchgate.net The results indicated that amino thiophene-2-carboxamide derivatives were more potent than their hydroxyl or methyl counterparts, which was attributed to the presence of the amino group. researchgate.net Specifically, an amino thiophene-2-carboxamide compound with a methoxy (B1213986) group demonstrated excellent activity against P. aeruginosa, S. aureus, and B. subtilis. researchgate.net

Furthermore, research on other thiophene-based heterocycles has shown promising results. One study reported that a spiro-indoline-oxadiazole derivative displayed high activity against Clostridium difficile with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml, suggesting its potential as a targeted anticlostridial agent. tubitak.gov.tr Another investigation into morpholine-thiophene hybrid thiosemicarbazones revealed their potential in treating ureolytic bacterial infections by targeting the urease enzyme. nih.gov

The versatility of the thiophene ring allows for its incorporation into various heterocyclic systems, leading to compounds with enhanced biological activities. For example, the fusion of thiophene with a thiazole (B1198619) nucleus has been shown to produce high antimicrobial activity. youtube.commdpi.com

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Organism | Activity/Measurement | Source |

|---|---|---|---|

| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones | Gram-positive bacteria (S. aureus, S. epidermidis, B. subtilis) | High activity, comparable or better than ciprofloxacin, norfloxacin, and enoxacin | nih.gov |

| Amino thiophene-2-carboxamide derivative (7b) | P. aeruginosa, S. aureus, B. subtilis | Excellent activity with inhibition zones of 20, 20, and 19 mm, respectively | researchgate.net |

| Spiro-indoline-oxadiazole derivative (17) | Clostridium difficile | MIC values of 2 to 4 μg/ml | tubitak.gov.tr |

| Thiophene derivative (12b) | Ampicillin | Very high antimicrobial activity | youtube.commdpi.com |

| Thiophene derivatives (4, 5, and 8) | A. baumannii and E. coli | Bactericidal effects, reducing bacterial count by over 5.5 log10 CFU/mL for derivative 4 against A. baumannii | mdpi.com |

Antitumor and Antiproliferative Investigations

The thiophene moiety is a recognized pharmacophore in the design of novel anticancer agents. Derivatives of this compound and related structures have been investigated for their ability to inhibit the growth of various cancer cell lines and to understand their mechanisms of action at the molecular level.

A significant area of research has focused on the development of thiophene-based compounds as tubulin polymerization inhibitors. researchgate.net By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov For example, a series of tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their antitumor activity. researchgate.net One of the most potent compounds identified, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), demonstrated broad-spectrum antitumor activity against several cancer cell lines. researchgate.net Mechanistic studies revealed that BU17 induced a dose-dependent G2/M cell cycle arrest and enhanced the levels of caspases 3 and 9, indicating the induction of apoptosis. researchgate.net Furthermore, it was found to inhibit WEE1 kinase and block tubulin polymerization. researchgate.net

Other studies have explored the antiproliferative effects of different thiophene derivatives. For instance, new bis-pyrazoline hybrids were developed as dual inhibitors of EGFR and BRAFV600E. google.com Several of these compounds exhibited strong antiproliferative activity against human cancer cell lines, including breast (MCF-7), pancreatic (Panc-1), lung (A-549), and colon (HT-29) cancer cells. google.com The most potent derivatives induced apoptosis by increasing the levels of caspases 3 and 8, and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl2. google.com

The structural features of thiophene derivatives play a critical role in their antiproliferative activity. The nature and position of substituents on the thiophene ring can significantly influence their ability to interact with biological targets. google.com For example, the presence of a methoxy group has been shown to be important for the antiproliferative activity of certain bis-pyrazoline derivatives. google.com

Table 2: Antiproliferative Activity of Selected Thiophene Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value(s) | Mechanism of Action | Source |

|---|---|---|---|---|

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | Various cancer cell lines | Broad-spectrum activity | Tubulin polymerization inhibitor, WEE1 kinase inhibitor, induces G2/M arrest and apoptosis | researchgate.net |

| Bis-pyrazoline hybrid (12) | MCF-7, Panc-1, A-549, HT-29 | GI50 = 1.05 µM | Dual EGFR/BRAFV600E inhibitor, induces apoptosis | google.com |

| Bis-pyrazoline hybrid (15) | MCF-7, Panc-1, A-549, HT-29 | GI50 = 1.50 µM | Dual EGFR/BRAFV600E inhibitor | google.com |

| Bis-pyrazoline hybrid (17) | MCF-7, Panc-1, A-549, HT-29 | GI50 = 1.20 µM | Dual EGFR/BRAFV600E inhibitor, induces apoptosis | google.com |

| Fused heterocyclic cellulosic compound (MCPY(7)) | A549 (Lung cancer) | Best cytotoxic activity after 48h | Down-regulation of β-Catenin, MYC, Cyclin D1, and MMP7 genes | researchgate.net |

Antioxidant Efficacy of Related Compounds

Thiophene and its derivatives have garnered interest for their potential as antioxidant agents, capable of scavenging free radicals and mitigating oxidative stress, which is implicated in a variety of diseases. The antioxidant activity of these compounds is often attributed to the ability of the thiophene ring to donate an electron or a hydrogen atom to stabilize unstable free radicals.

Studies on various thiophene-containing compounds have demonstrated their radical scavenging capabilities. For example, a series of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives were synthesized and evaluated for their antioxidant properties using the ABTS method. researchgate.net The results showed that the 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with one derivative showing a 62.0% inhibition, which was comparable to the reference antioxidant, ascorbic acid (88.44%). researchgate.net In contrast, the 3-hydroxy and 3-methyl derivatives showed moderate and low inhibition percentages, respectively. researchgate.net

The antioxidant potential of thiophene derivatives is influenced by the nature and position of substituents on the thiophene ring. The presence of electron-donating groups, such as an amino group, appears to enhance the antioxidant activity. researchgate.net In addition to direct radical scavenging, some thiophene derivatives may exert their antioxidant effects by modulating the activity of antioxidant enzymes.

Table 3: Antioxidant Activity of Selected Thiophene Derivatives

| Compound/Derivative | Assay | Antioxidant Activity (% Inhibition) | Source |

|---|---|---|---|

| 3-amino thiophene-2-carboxamide (7a) | ABTS | 62.0% | researchgate.net |

| 3-amino thiophene-2-carboxamide derivatives (7a-c) | ABTS | 46.9% - 62.0% | researchgate.net |

| 3-hydroxy thiophene-2-carboxamide derivatives (3a-c) | ABTS | 28.4% - 54.9% | researchgate.net |

| 3-methyl thiophene-2-carboxamide derivatives (5a-c) | ABTS | 12.0% - 22.9% | researchgate.net |

Enzyme Inhibition Studies (e.g., Lipase (B570770), Phosphorylase, Urease, Glucuronidase)

Derivatives of this compound and related thiophene compounds have been investigated as inhibitors of various enzymes, highlighting their potential for the development of therapeutic agents for a range of conditions.

Urease Inhibition: Urease is an enzyme that plays a significant role in the pathogenicity of certain bacteria. nih.gov Its inhibition is a key strategy for managing infections caused by ureolytic bacteria. nih.gov A study on morpholine-thiophene hybrid thiosemicarbazones demonstrated their potent urease inhibitory activity. nih.gov Many of the synthesized compounds were found to be more effective than the standard inhibitor, thiourea. nih.gov Notably, the presence of electron-withdrawing groups such as chloro, bromo, and nitro at the fifth position of the thiophene ring resulted in remarkable inhibition of urease, with IC50 values in the low micromolar range. nih.gov

Lipase Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a well-established approach for the treatment of obesity. While specific studies on the lipase inhibitory activity of this compound were not found, the broader class of polyphenolic compounds, which can include thiophene-like structures, has been identified as a significant source of pancreatic lipase inhibitors. The inhibitory effect is often dependent on the number and position of phenolic hydroxyl groups and the degree of polymerization.

Other Enzyme Inhibition: Thiophene derivatives have also been explored as inhibitors of other enzymes. For instance, certain benzo[b]thiophene-chalcones have been identified as inhibitors of cholinesterases (AChE and BChE), which are relevant targets in the management of Alzheimer's disease. researchgate.net Additionally, some thiophene-bearing compounds have been developed as kinase inhibitors for cancer therapy. researchgate.net

Table 4: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones

| Compound | Substitution on Thiophene Ring | IC50 (µM) | Source |

|---|---|---|---|

| 5a | None | 4.94 ± 2.7 | nih.gov |

| 5b | Methyl at imine moiety | 4.96 ± 3.0 | nih.gov |

| 5c | Methyl at position 4 | 4.00 ± 2.4 | nih.gov |

| 5g | Chloro at position 5 | 3.80 ± 1.9 | nih.gov |

| 5h | Bromo at position 5 | 3.98 ± 2.2 | nih.gov |

| 5i | Nitro at position 5 | 3.90 ± 2.7 | nih.gov |

| Thiourea (Standard) | - | 22.31 ± 0.03 | nih.gov |

Spasmolytic Activity Evaluations

Thiophene-based compounds have been investigated for their potential as spasmolytic agents, which are substances that can relieve spasms of smooth muscle. nih.govyoutube.com This activity is particularly relevant for treating disorders related to gastrointestinal motility.

A study focused on the synthesis and spasmolytic activity of derivatives of 5-bromothiophene-2-carboxylic acid. nih.govyoutube.com The evaluation of these compounds on K+-induced contractions in isolated rat duodenum revealed that several of the synthesized derivatives exhibited complete relaxation. youtube.com For example, compounds 5a , 5b , 5c , and 5d showed significant spasmolytic effects with EC50 values of 4.21 µM, 7.09 µM, 1.39 µM, and 11.8 µM, respectively. youtube.com

Another series of derivatives, phenethyl 5-bromothiophene-2-carboxylates, also demonstrated spasmolytic activity. youtube.com Compounds 10b , 10c , 10d , and 10e induced complete relaxation with EC50 values of 2.13 µM, 3.14 µM, 1.26 µM, and 2.89 µM, respectively. youtube.com Notably, compound 10d , phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, was identified as having an excellent spasmolytic effect. nih.govyoutube.com

The mechanism of spasmolytic action for some thieno[2,3-d]pyrimidin-4-one derivatives has been suggested to involve at least two different pathways, potentially including interference with calcium ion movement. These findings underscore the potential of the thiophene scaffold in the development of new drugs for the treatment of smooth muscle disorders.

Potential Applications in Material Science and Optoelectronic Devices

Oligothiophene Derivatives and Self-Assembly